Nicotinamide, N-cyclopropyl-

Beschreibung

Contextualization within Nicotinamide (B372718) Derivatives Research

Nicotinamide and its derivatives are fundamental molecules in various biological processes, serving as precursors to essential coenzymes like nicotinamide adenine (B156593) dinucleotide (NAD⁺) and its phosphate (B84403) counterpart (NADP⁺). These coenzymes are integral to cellular metabolism, energy production, DNA repair, and the regulation of oxidative stress. nih.govmdpi.com Consequently, the synthesis and study of novel nicotinamide derivatives have become a fertile ground for research, aiming to modulate biological pathways and develop new therapeutic agents and research tools. ontosight.aitandfonline.com

Nicotinamide derivatives are being explored for a wide range of potential applications, including neuroprotection, anti-inflammatory responses, and as anticancer agents. ontosight.aitandfonline.com The modification of the core nicotinamide structure allows for the fine-tuning of its physical, chemical, and biological properties. ontosight.ai The introduction of various functional groups can alter the molecule's interaction with biological targets such as enzymes and receptors, leading to enhanced potency or novel biological activities. ontosight.aitandfonline.com Nicotinamide, N-cyclopropyl- fits within this research paradigm as a synthetically modified version of nicotinamide, offering a unique set of properties for investigation.

Historical Perspective of N-Cyclopropyl Modifications in Medicinal Chemistry

The incorporation of a cyclopropyl (B3062369) group, particularly as an N-cyclopropyl modification, is a well-established strategy in medicinal chemistry. iris-biotech.denih.gov Historically, this small, strained ring has been employed to address various challenges in drug design and development. hyphadiscovery.comresearchgate.net One of the primary motivations for introducing a cyclopropyl moiety is to enhance the metabolic stability of a compound. iris-biotech.dehyphadiscovery.com For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 (CYP) enzymes, with an N-cyclopropyl group can block this metabolic pathway, thereby improving the drug's pharmacokinetic profile. iris-biotech.de

Furthermore, the cyclopropyl group can serve as a conformational constraint, locking a molecule into a more bioactive conformation and potentially increasing its binding affinity to a target protein. iris-biotech.deunl.pt This can lead to enhanced potency and reduced off-target effects. researchgate.net The unique electronic properties and stereochemistry of the cyclopropyl ring also allow it to act as a bioisostere for other chemical groups, such as isopropyl or even phenyl groups, offering a way to modulate lipophilicity and other physicochemical properties. iris-biotech.denih.gov The historical success of incorporating cyclopropyl groups in marketed drugs has solidified its status as a valuable tool for medicinal chemists. nih.govchemenu.com

Significance of the Cyclopropyl Moiety in Molecular Design for Research Probes

The cyclopropyl group's distinct characteristics make it particularly useful in the design of molecular probes for studying biological systems. acs.org N-cyclopropylanilines, for example, have been utilized as single-electron transfer (SET) probes. acs.org Upon oxidation, the cyclopropyl ring can undergo an irreversible ring-opening, a feature that can be exploited to study oxidative processes in chemical and biological systems. acs.org

The rigid nature of the cyclopropyl ring helps in creating conformationally restricted analogues of biologically active molecules. iris-biotech.de This can be instrumental in understanding the specific spatial requirements for a molecule to interact with its biological target. By systematically introducing cyclopropyl groups, researchers can probe the topology of binding pockets in enzymes and receptors. unl.pt

Moreover, the replacement of other alkyl or aryl groups with a cyclopropyl moiety can lead to a molecule with altered lipophilicity and permeability, which can be crucial for designing probes that can effectively cross cellular membranes and reach their intended targets. researchgate.net The ability of the cyclopropyl group to influence a molecule's electronic environment can also be harnessed to create probes with specific spectroscopic or reactive properties for advanced biochemical assays.

Chemical and Physical Properties of Nicotinamide, N-cyclopropyl-

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem nih.gov |

| Molecular Weight | 162.19 g/mol | PubChem nih.gov |

| IUPAC Name | N-cyclopropylpyridine-3-carboxamide | PubChem nih.gov |

| CAS Number | 25764-74-3 | PubChem nih.gov |

| Synonyms | N-Cyclopropylnicotinamide, BRN 0473385 | PubChem nih.gov |

| XLogP3 | 0.6 | PubChem nih.gov |

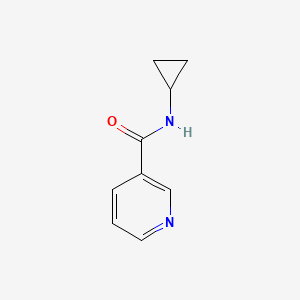

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25764-74-3 |

|---|---|

Molekularformel |

C9H10N2O |

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

N-cyclopropylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H10N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) |

InChI-Schlüssel |

MOYRFTWDQJDILN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Nicotinamide, N Cyclopropyl

General Synthetic Routes to N-Cyclopropyl Nicotinamide (B372718)

The primary and most direct method for synthesizing N-cyclopropyl nicotinamide involves the formation of an amide bond between a nicotinic acid precursor and cyclopropylamine (B47189).

The most common approach for synthesizing N-cyclopropyl nicotinamide begins with nicotinic acid. This method involves the direct coupling of the carboxylic acid group of nicotinic acid with the amino group of cyclopropylamine. A typical procedure involves dissolving nicotinic acid in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM), followed by the addition of a coupling agent and the amine. googleapis.com

An alternative, classical approach involves the conversion of nicotinic acid to a more reactive derivative, such as an acid chloride. arkat-usa.org This is commonly achieved by reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. arkat-usa.orgmdpi.com The resulting nicotinoyl chloride is then reacted with cyclopropylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the final N-cyclopropyl nicotinamide product.

The choice of reagents and catalysts is critical for achieving high yield and purity in the synthesis of N-cyclopropyl nicotinamide.

Coupling Agents: In direct coupling reactions between nicotinic acid and cyclopropylamine, peptide coupling agents are essential. Propylphosphonic anhydride (B1165640) (T3P®) is an effective reagent for this transformation, facilitating the amide bond formation by acting as a powerful dehydrating agent. googleapis.com Other common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (hydroxybenzotriazole) to suppress side reactions and improve efficiency.

Bases: A non-nucleophilic organic base is typically required to scavenge the acid produced during the reaction, particularly when starting from an acid chloride. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used for this purpose. googleapis.com

Solvents: Anhydrous aprotic solvents are preferred to prevent unwanted hydrolysis of activated intermediates. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices. googleapis.comarkat-usa.org

Catalysts for Substituted Analogues: For more complex syntheses involving the formation of substituted derivatives, transition metal catalysts, particularly palladium-based catalysts, play a significant role. For instance, in Buchwald-Hartwig or Suzuki coupling reactions to introduce substituents onto the pyridine (B92270) ring, catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] are used in combination with phosphine (B1218219) ligands such as rac-BINAP or Xantphos. arkat-usa.org

The table below summarizes a typical synthesis from a nicotinic acid precursor.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Reference |

| Nicotinic Acid, Cyclopropylamine | Propylphosphonic anhydride (T3P), Triethanolamine | Dichloromethane (DCM) | Room Temperature | googleapis.com |

| Nicotinic Acid | Thionyl chloride (to form acid chloride), then Cyclopropylamine and a base | Tetrahydrofuran (THF) or Dichloromethane (DCM) | 0°C to Reflux | arkat-usa.org |

Approaches from Nicotinic Acid Precursors

Synthesis of Substituted Nicotinamide, N-cyclopropyl- Derivatives

The core N-cyclopropyl nicotinamide structure can be modified by introducing various substituents to modulate its properties. This involves rational design and often complex synthetic strategies, including stereoselective methods.

The rational design of derivatives often involves the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. nih.gov Thiophene (B33073) and isoxazole (B147169) are common heterocyclic moieties incorporated into molecular scaffolds for this purpose. nih.govnih.gov

Thiophene Derivatives: The thiophene ring is often considered a bioisostere of a phenyl ring and can enhance drug-receptor interactions through its sulfur atom. nih.gov A strategy for creating thiophene-containing derivatives involves splicing the nicotinamide core with a thiophene moiety. mdpi.com For example, a synthetic pathway might start with a substituted nicotinic acid which is then coupled to an aminothiophene that already contains the cyclopropylcarbamoyl group. mdpi.com This approach allows for the synthesis of complex molecules where the N-cyclopropyl nicotinamide is a component of a larger, multi-functionalized structure. mdpi.com

Isoxazole Derivatives: The isoxazole ring is another five-membered heterocycle valued in medicinal chemistry for its diverse biological activities and its ability to act as a versatile scaffold. nih.gov The synthesis of isoxazole-containing N-cyclopropyl nicotinamide analogues can be achieved by several methods. One common route is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne. Another approach involves the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. nih.gov By designing precursors that contain either the N-cyclopropyl nicotinamide part or the isoxazole-forming functionalities, these two key fragments can be assembled into the final target molecule.

Introducing chirality into N-cyclopropyl nicotinamide analogues can be achieved by using chiral starting materials or by employing stereoselective reactions. This is particularly relevant when specific stereoisomers exhibit desired activities.

One strategy is to use an enantiomerically pure cyclopropylamine in the initial amide coupling reaction with nicotinic acid. Alternatively, stereocenters can be introduced on the nicotinamide pyridine ring or on its substituents. Methodologies for the asymmetric synthesis of chiral cyclopropanes, such as those employing chiral auxiliaries or substrate-directable reactions, can be adapted to produce chiral precursors. nih.govrsc.org For example, an aldol–cyclopropanation–retro-aldol reaction sequence can yield enantiopure cyclopropane (B1198618) derivatives that can be further elaborated. rsc.org Similarly, stereoselective synthesis of related heterocyclic systems, like nicotinamide ribosides, has been achieved via glycosylation of presilylated bases, demonstrating that stereocontrol is feasible within this compound class. nih.gov Organocatalysis and biocatalysis are also powerful tools for establishing chirality in a predictable and highly selective manner. researchgate.netmdpi.com

Rational Design of Side Chains and Heterocyclic Moieties (e.g., isoxazole, thiophene)

Characterization Techniques for Synthetic Validation in Academic Context

The validation of synthesized N-cyclopropyl nicotinamide and its derivatives relies on a suite of spectroscopic and analytical techniques to confirm the structure, purity, and identity of the compounds. nih.gov

The primary methods used in an academic research context are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative numbers through integration. mdpi.com ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental formula. mdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups. nih.govresearchgate.net For N-cyclopropyl nicotinamide, characteristic absorption bands for the N-H bond, the C=O of the amide, and vibrations of the pyridine and cyclopropyl (B3062369) rings would be expected. researchgate.netdergipark.org.tr

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound, providing data to confirm the empirical formula. dergipark.org.tr

Melting Point: The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, which can be useful for characterizing compounds with conjugated systems like the pyridine ring. nih.gov

The table below outlines these common characterization techniques and their applications.

| Technique | Information Provided | Reference |

| ¹H and ¹³C NMR | Detailed structural framework, connectivity, and chemical environment of atoms. | mdpi.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and confirmation of the elemental formula. | mdpi.com |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O, N-H). | nih.govresearchgate.net |

| Elemental Analysis | Percentage composition of elements (C, H, N) to verify the empirical formula. | dergipark.org.tr |

| Melting Point | Assessment of purity for crystalline solids. | nih.gov |

Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry) for Structural Confirmation

The definitive structural confirmation of Nicotinamide, N-cyclopropyl-, and its derivatives relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for elucidating the precise molecular architecture and confirming elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. msu.edu The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), allow for the unambiguous assignment of the cyclopropyl and nicotinamide fragments. For instance, in the analysis of 2,6-Dichloro-N-cyclopropylnicotinamide, a derivative of the target compound, specific signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the amide N-H are observed. arkat-usa.org The characteristic multiplet for the cyclopropyl methine proton and the signals for the diastereotopic methylene (B1212753) protons are key identifiers. arkat-usa.org ¹³C NMR complements this by identifying the carbon skeleton, including the carbonyl carbon of the amide and the carbons of the pyridine and cyclopropyl rings. arkat-usa.org

Table 1: NMR Spectroscopic Data for 2,6-Dichloro-N-cyclopropylnicotinamide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment | Source |

| ¹H | 8.11 | d, J=7.9 | Pyridine Ring CH | arkat-usa.org |

| ¹H | 7.37 | d, J=7.9 | Pyridine Ring CH | arkat-usa.org |

| ¹H | 6.60 | br s | Amide NH | arkat-usa.org |

| ¹H | 2.97-2.89 | m | Cyclopropyl CH | arkat-usa.org |

| ¹H | 0.95-0.88 | m | Cyclopropyl CH₂ | arkat-usa.org |

| ¹H | 0.69-0.67 | m | Cyclopropyl CH₂ | arkat-usa.org |

| ¹³C | 162.8, 151.8, 142.3, 123.6 | - | Pyridine Ring & Amide C=O | arkat-usa.org |

| ¹³C | 23.4 | - | Cyclopropyl CH | arkat-usa.org |

| ¹³C | 6.9 | - | Cyclopropyl CH₂ | arkat-usa.org |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of a molecule, which in turn confirms its elemental formula. wikipedia.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte. wikipedia.org For example, the HRMS analysis of 2-Amino-5-bromo-N-cyclopropylnicotinamide using ESI in positive mode would be expected to show a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 270.0, confirming its composition. Simpler mass spectrometry techniques, such as Electron Ionization (EI-MS), are also used to identify the molecular ion peak [M]⁺. rsc.org

Table 2: Mass Spectrometry Data for N-Cyclopropylnicotinamide Derivatives

| Compound | Ionization Method | m/z Value | Ion | Source |

| 5-bromo-N-cyclopropylnicotinamide | EI-MS | 240 | [M]⁺ | rsc.org |

| 2-Amino-5-bromo-N-cyclopropylnicotinamide | ESI-HRMS | ~270.0 | [M+H]⁺ | |

| (S)-5-(4-((1-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)-N-cyclopropylnicotinamide | EI-MS | 573.20 | [M+H]⁺ | nih.gov |

Crystallographic Analysis of N-Cyclopropyl Nicotinamide Systems

An illustrative example is the co-crystal structure of Olaparib, a PARP1 inhibitor that features a cyclopropylcarbonyl moiety, in complex with the PARP1 enzyme (PDB code: 5DS3). researchgate.net In this system, the amide group, which is structurally analogous to the one in N-cyclopropylnicotinamide, plays a crucial role in binding to the protein. researchgate.net The crystal structure reveals specific hydrogen bond interactions between the amide's N-H group and carbonyl oxygen with amino acid residues in the protein's active site. researchgate.net Such analyses are vital for understanding how these molecules interact with biological targets, guiding the design of new derivatives. The study of these N-cyclopropyl systems demonstrates how the orientation of the cyclopropyl group relative to the amide plane can influence molecular packing and intermolecular interactions.

Structural and Theoretical Analysis of Nicotinamide, N Cyclopropyl

Conformational Analysis and Molecular Geometry Investigations

The planarity of the nicotinamide (B372718) moiety is a significant factor. The pyridine (B92270) ring itself is aromatic and therefore planar. The amide group attached to it can be either syn or anti with respect to the nitrogen atom of the pyridine ring. However, steric hindrance and electronic effects often favor one conformation. In related nicotinamide structures, the anti conformation is commonly observed.

The orientation of the cyclopropyl (B3062369) group relative to the amide plane is another critical aspect. The cyclopropyl group can rotate, leading to different staggered and eclipsed conformations. The most stable conformer will be the one that minimizes steric clashes and maximizes favorable electronic interactions. The study of the energetics of this bond rotation helps in understanding the molecule's flexibility and preferred shape. wikipedia.org

| Parameter | Expected Value Range |

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (amide) | ~1.51 Å |

| C=O (amide) | ~1.24 Å |

| C-N (amide) | ~1.33 Å |

| N-C (cyclopropyl) | ~1.46 Å |

| C-C (cyclopropyl) | ~1.51 Å |

| Pyridine ring angles | ~120° |

| Amide angles | ~120° |

| Cyclopropyl internal angles | ~60° |

This table presents expected bond lengths and angles based on general principles and data for related molecules.

The inherent ring strain of the cyclopropyl group, with its 60° internal bond angles, significantly influences the electronic environment of the adjacent amide nitrogen. dalalinstitute.com

Quantum Chemical Studies and Computational Modeling

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules, providing insights that complement experimental findings. rsc.orgias.ac.in

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By applying DFT calculations, one can determine the optimized geometry, electronic energy, and various reactivity descriptors for N-cyclopropylnicotinamide. A common approach involves using a functional like B3LYP with a basis set such as 6-31G*. chemrxiv.org

The electronic structure analysis from DFT can reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, the Mulliken atomic charges can identify the most positive and negative centers in the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com In N-cyclopropylnicotinamide, the carbonyl oxygen and the pyridine nitrogen are expected to have negative charges, while the carbonyl carbon and hydrogen atoms of the amide are likely to be positively charged.

Conceptual DFT also allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. nih.gov

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

This table outlines key global reactivity descriptors calculated from HOMO and LUMO energies.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. frontiersin.org By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, the nature of interactions (e.g., covalent, ionic, hydrogen bonds) can be determined. fip.org For instance, the presence of a BCP between a hydrogen atom and an electronegative atom is a key indicator of a hydrogen bond. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. uni-muenchen.de It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. scirp.org In N-cyclopropylnicotinamide, significant donor-acceptor interactions would be expected between the lone pairs of the carbonyl oxygen and pyridine nitrogen and the antibonding orbitals of adjacent groups. This analysis can elucidate hyperconjugative and conjugative effects within the molecule. frontiersin.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies and distributions of these orbitals are fundamental to understanding chemical reactivity. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity).

For N-cyclopropylnicotinamide, the HOMO is likely to be localized on the electron-rich pyridine ring and the amide group. The LUMO, on the other hand, is expected to be distributed over the pyridine ring and the carbonyl group, which are the most electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. chemrxiv.org

| Orbital | Expected Location of High Density | Role in Reactivity |

| HOMO | Pyridine ring, amide nitrogen | Nucleophilic attack, electron donation |

| LUMO | Pyridine ring, carbonyl group | Electrophilic attack, electron acceptance |

This table summarizes the expected characteristics of the Frontier Molecular Orbitals of N-cyclopropylnicotinamide.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses of Intermolecular Interactions

Intermolecular Interactions in Solid State and Solution

Intermolecular interactions are the forces that exist between molecules. harvard.edu These forces, such as hydrogen bonds and van der Waals interactions, are crucial in determining the physical properties of N-cyclopropylnicotinamide in the solid state (e.g., crystal packing) and in solution (e.g., solubility). mdpi.com

Hydrogen bonding is a particularly strong type of dipole-dipole interaction and plays a central role in the structure of many organic and biological systems. nih.gov In N-cyclopropylnicotinamide, the amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

In the solid state, these functional groups can participate in the formation of supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. nih.gov For example, nicotinamide is well-known to form cocrystals with various other molecules (coformers) through hydrogen bonding. fip.orgresearchgate.net The amide group can form a common R²₂(8) homosynthon with another nicotinamide molecule or heterosynthons with other functional groups like carboxylic acids. nih.gov

The formation of cocrystals or salts can significantly alter the physicochemical properties of the parent compound. nih.gov In the case of N-cyclopropylnicotinamide, cocrystallization with a pharmaceutically acceptable coformer could be a strategy to modify its properties. The specific hydrogen bonding patterns will depend on the nature of the coformer. For instance, a carboxylic acid coformer would likely form a strong O-H···N(pyridine) or O-H···O=C(amide) hydrogen bond.

| Potential Hydrogen Bond | Type of Interaction |

| N-H···O=C | Amide-Amide Homodimer |

| N-H···N(pyridine) | Amide-Pyridine Interaction |

| C-H···O=C | Weak C-H Activation |

| C-H···N(pyridine) | Weak C-H Activation |

This table lists potential hydrogen bonding interactions involving N-cyclopropylnicotinamide.

The study of these hydrogen bonding patterns, often through X-ray crystallography and supported by computational modeling, is essential for crystal engineering and the design of new solid forms of N-cyclopropylnicotinamide with desired properties. rsc.org

Non-Covalent Interaction (NCI) Analysis

A thorough search of scientific literature and crystallographic databases did not yield any specific studies on the Non-Covalent Interaction (NCI) analysis of Nicotinamide, N-cyclopropyl-. The determination of non-covalent interactions through methods such as NCI plots, which are based on the electron density and its derivatives, requires prior knowledge of the compound's three-dimensional structure, typically obtained from single-crystal X-ray diffraction.

While general principles of NCI analysis are well-established for characterizing weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions in molecular systems, the specific application to Nicotinamide, N-cyclopropyl- has not been documented in available scholarly articles or structural databases. Such an analysis would provide valuable insights into the supramolecular assembly and crystal packing of the title compound, highlighting the specific atoms and regions involved in attractive or repulsive interactions.

Without access to the crystallographic information file (CIF) or a dedicated computational study on Nicotinamide, N-cyclopropyl-, it is not possible to generate the detailed research findings and data tables requested for this section. Further experimental work to determine the crystal structure and subsequent theoretical calculations are necessary to perform a comprehensive NCI analysis.

Enzymatic Interactions and Mechanistic Biochemical Research of Nicotinamide, N Cyclopropyl

Modulation of Enzyme Activity by N-Cyclopropyl Nicotinamide (B372718) and its Derivatives

The capacity of nicotinamide derivatives to alter the function of dehydrogenases is a key area of investigation. Research into a specific, more complex derivative, N-phenyl-N-(1-cyclopropylethyl) nicotinamide, offers a window into the potential inhibitory actions of this class of compounds. Studies on this derivative were conducted in vitro using subcellular fractions from rat livers, with enzyme activity measured spectrophotometrically. longdom.orgresearchgate.nettechnologies-engineering.com.ua

Alcohol dehydrogenase (ADH) is a critical enzyme in ethanol (B145695) metabolism. The kinetic nature of the interaction between N-phenyl-N-(1-cyclopropylethyl) nicotinamide and ADH has been explored. longdom.orgresearchgate.net This derivative was found to be an inhibitor of the reverse ADH reaction, which is the conversion of acetaldehyde (B116499) to ethanol in the presence of the coenzyme NADH. longdom.orgtechnologies-engineering.com.ua

Research demonstrated that N-phenyl-N-(1-cyclopropylethyl) nicotinamide, at concentrations between 25 µM and 75 µM, reduced the rate of this reverse reaction by 46%. longdom.orgresearchgate.net The inhibition was determined to be reversible, as enzyme activity stabilized during pre-incubation with the compound. longdom.org The kinetic analysis, processed by the Lineweaver-Burk method, yielded an inhibition constant (Ki) of 53 μM for this interaction. researchgate.nettechnologies-engineering.com.ua

Table 1: Inhibition of Alcohol Dehydrogenase (ADH) by N-phenyl-N-(1-cyclopropylethyl) nicotinamide

| Parameter | Value |

|---|---|

| Enzyme Reaction | Reverse (Acetaldehyde to Ethanol) |

| Percent Inhibition | 46% |

| Inhibition Constant (Ki) | 53 μM |

| Nature of Inhibition | Reversible |

Data derived from in vitro studies on rat liver ADH. longdom.orgresearchgate.nettechnologies-engineering.com.ua

Aldehyde dehydrogenase (ALDH) is responsible for the oxidation of acetaldehyde. The soluble mitochondrial form of ALDH is particularly crucial for this process under physiological conditions. longdom.org Studies on N-phenyl-N-(1-cyclopropylethyl) nicotinamide showed that it also inhibits this enzyme. longdom.org

The compound suppressed the activity of soluble mitochondrial ALDH by 50%, with a calculated inhibition constant (Ki) of 108 μM. researchgate.nettechnologies-engineering.com.ua Similar to its effect on ADH, the interaction with ALDH was found to be reversible. longdom.org The simultaneous inhibition of both ADH (reverse reaction) and ALDH leads to an increase in acetaldehyde concentration. longdom.org

Table 2: Inhibition of Aldehyde Dehydrogenase (ALDH) by N-phenyl-N-(1-cyclopropylethyl) nicotinamide

| Parameter | Value |

|---|---|

| Enzyme Isoform | Soluble Mitochondrial ALDH |

| Percent Inhibition | 50% |

| Inhibition Constant (Ki) | 108 μM |

| Nature of Inhibition | Reversible |

Data derived from in vitro studies on rat liver ALDH. longdom.orgresearchgate.nettechnologies-engineering.com.ua

The kinetic nature of the interaction between the nicotinamide derivative and the enzymes ADH and ALDH is described as complex, particularly at saturating concentrations of the cofactors NAD+ and NADH. longdom.orgresearchgate.nettechnologies-engineering.com.ua Because ADH and ALDH are multimeric enzymes, consisting of several subunits, allosteric effects may play a significant role in the modulation of their activity. longdom.org Allosteric regulation involves the binding of a modulator to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's catalytic activity. While research suggests allosteric effects are important in the inhibitory profile of N-phenyl-N-(1-cyclopropylethyl) nicotinamide, the precise mechanisms of this allosteric regulation have not been fully elucidated. longdom.orgresearchgate.nettechnologies-engineering.com.ua

Analysis of Aldehyde Dehydrogenase (ALDH) Inhibition Kinetics

Interactions with Nicotinamide N-Methyltransferase (NNMT) and Methyl Donor Metabolism

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role in the metabolism of nicotinamide (a form of vitamin B3) and in regulating the balance of methyl donors within the cell. researchgate.netnih.govembopress.org The enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide. embopress.orgmdpi.com This reaction produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNAM). nih.govmdpi.com

The enzymatic activity of NNMT directly consumes SAM, thereby influencing the cellular methylation potential, which is often represented by the SAM/SAH ratio. nih.govsci-hub.se High NNMT activity leads to increased consumption of SAM. nih.gov Consequently, overexpression of NNMT has been shown both in vivo and in vitro to decrease cellular SAM levels and lower the SAM/SAH ratio. nih.govsci-hub.se Conversely, the knockdown or depletion of NNMT results in an increase in the SAM/SAH ratio. embopress.orgsci-hub.se The regulation of this ratio is critical, as SAM is the necessary cofactor for numerous methylation reactions that are essential for processes like chromatin remodeling and gene regulation. embopress.org While these findings establish the fundamental role of NNMT, specific studies detailing the direct impact of N-cyclopropyl-nicotinamide on NNMT activity and subsequent SAM/SAH levels are not extensively documented. However, research into other methyltransferases has shown that they can accept substrates bearing cyclopropyl (B3062369) moieties for the synthesis of SAM analogs, suggesting a potential for interaction. d-nb.info

Beyond its catalytic function, NNMT has been found to regulate methyl donor balance through direct physical interactions with key enzymes of the methionine cycle. nih.govnih.gov The methionine cycle is the pathway responsible for regenerating SAM from homocysteine. nih.gov Proteomics analyses have identified that NNMT interacts with methionine cycle proteins including methionine adenosyltransferase I alpha (MAT1A), adenosylhomocysteinase (AHCY), and betaine-homocysteine S-methyltransferase (BHMT). nih.govsci-hub.senih.gov

These interactions appear to facilitate a more efficient recycling of homocysteine back to methionine and ultimately to SAM, creating a functional metabolon. nih.govnih.gov Intriguingly, this regulatory role can be independent of NNMT's own methyltransferase activity. nih.govsci-hub.se Studies using an enzymatically deficient NNMT mutant showed that it could still increase the remethylation of homocysteine to SAM, indicating that the protein's scaffolding function is crucial. nih.govsci-hub.se By co-opting these enzymes, NNMT helps to sustain the methyl donor pool for subsequent methylation reactions. nih.gov

Impact on S-Adenosylmethionine (SAM) Levels and SAM/S-Adenosylhomocysteine (SAH) Ratio

Role as a Mechanistic Probe in Enzyme-Catalyzed Reactions

The unique chemical properties of the cyclopropyl group in Nicotinamide, N-cyclopropyl- have made it a valuable tool for mechanistic biochemists. Its strained three-membered ring can act as a sensitive reporter, providing insights into the transient, highly reactive intermediates formed during enzymatic reactions.

Cyclopropyl Ring as a Reporter of Radical and Cationic Intermediates in Enzyme Mechanisms

Compounds containing a cyclopropyl group, often referred to as "radical clocks," are instrumental in distinguishing between radical and cationic intermediates in enzymatic mechanisms. Current time information in Bangalore, IN.mdpi.com The principle lies in the differing rearrangement pathways of cyclopropylcarbinyl radicals versus cyclopropylcarbinyl cations. A cyclopropylcarbinyl radical, if formed, tends to undergo a rapid and well-characterized ring-opening reaction to yield a single rearranged product. mdpi.comresearchgate.net In contrast, a cyclopropylcarbinyl cation can undergo rapid isomerization before the ring opens, which results in the formation of two distinct isomeric homoallylic alcohols. Current time information in Bangalore, IN.

This probing capability has been extensively utilized in studies of enzymes like cytochrome P450. Current time information in Bangalore, IN.mdpi.com For instance, the oxidation of cyclopropyl-containing fatty acids by P450(BM3) and P450(BioI) yielded results consistent with the formation of a radical intermediate, not a cationic one. Current time information in Bangalore, IN. The ability to use the cyclopropyl group to "time" the reaction of transient intermediates has been crucial in understanding complex enzymatic processes, such as those catalyzed by methane (B114726) monooxygenase. nih.gov The formation of ring-opened products provides definitive evidence for the presence of a discrete radical intermediate with a finite lifetime. researchgate.net

N-Dealkylation Pathways by Peroxidases and Cytochrome P450 Enzymes

The oxidative N-dealkylation of N-cyclopropylamines, a key metabolic pathway, has been a subject of intense mechanistic investigation, particularly concerning the divergent pathways catalyzed by peroxidases and cytochrome P450 (P450) enzymes. nih.govnih.gov These studies often employ N-cyclopropyl-N-methylaniline as a model substrate to elucidate the fate of the cyclopropyl group. nih.govnih.gov

Research using horseradish peroxidase (HRP), a classic single electron transfer (SET) enzyme, demonstrated that the oxidation of N-cyclopropyl-N-methylaniline proceeds exclusively through a mechanism involving the fragmentation of the cyclopropyl ring. nih.govfrontiersin.orguea.ac.uk The initial step is the one-electron oxidation of the nitrogen atom to form a highly reactive aminium cation radical. nih.govfrontiersin.org This intermediate undergoes irreversible ring opening to generate a distonic cation radical, which then partitions between two pathways depending on the presence of oxygen. nih.govfrontiersin.org In the presence of oxygen, the reaction yields N-methylaniline and β-hydroxypropionic acid. nih.govfrontiersin.org Under anaerobic conditions, the intermediate cyclizes to form N-methylquinolinium. nih.govfrontiersin.org

Conversely, studies with cytochrome P450 enzymes, specifically CYP2B1, revealed a different mechanistic route for the N-dealkylation of N-cyclopropyl-N-methylaniline. nih.govnih.gov Instead of a SET mechanism, P450 appears to utilize a hydrogen atom transfer (HAT) mechanism. nih.govnsf.gov This pathway involves the Cα–H hydroxylation on the N-substituent to form a carbinolamine intermediate, which then decomposes. nih.govnsf.gov Crucially, this mechanism does not lead to the opening of the cyclopropane (B1198618) ring. The major products identified from P450-catalyzed oxidation were N-cyclopropylaniline and cyclopropanone (B1606653) hydrate, with no ring-opened products like 3-hydroxypropionaldehyde detected. nih.govnih.gov This stark difference in product profiles effectively rules out a SET mechanism for P450-catalyzed N-dealkylation of this substrate and strongly supports a conventional C-hydroxylation (HAT) pathway. nih.gov

| Enzyme | Proposed Mechanism | Key Intermediate | Major Products | Reference |

|---|---|---|---|---|

| Horseradish Peroxidase (HRP) | Single Electron Transfer (SET) | Aminium Cation Radical | N-methylaniline, β-hydroxypropionic acid, N-methylquinolinium | nih.govfrontiersin.org |

| Cytochrome P450 (CYP2B1) | Hydrogen Atom Transfer (HAT) | Carbinolamine | N-cyclopropylaniline, Cyclopropanone hydrate, Formaldehyde | nih.govnih.govnsf.gov |

Effects on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Biosynthetic Pathways and NAD+-Utilizing Enzymes

Nicotinamide, N-cyclopropyl- and its structural analogs have been investigated for their effects on the complex network of enzymes that regulate the synthesis and utilization of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to cellular metabolism and signaling. nih.govfrontiersin.orgembopress.org

Investigation of NAD+ Homeostasis Regulation

Cellular NAD+ levels are maintained through a balance of de novo synthesis and salvage pathways. nih.govacs.org The salvage pathway, which recycles nicotinamide (NAM) produced by NAD+-consuming enzymes, is critical for maintaining NAD+ homeostasis in mammals. embopress.org A key rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN). frontiersin.orguea.ac.uk

Research has identified compounds with a 3-pyridyl (S,S) cyclopropyl carboxamide motif, structurally analogous to N-cyclopropyl-nicotinamide, as potent inhibitors of NAMPT. frontiersin.orgplos.org By targeting NAMPT, these inhibitors block the primary route for NAD+ recycling, leading to a depletion of cellular NAD+ pools, which can induce cell death in highly metabolic cells like cancer cells. frontiersin.org The pyridine (B92270) nitrogen and the entire 3-pyridine cyclopropyl carboxamide structure are considered crucial for high-level cellular activity, as this portion of the molecule mimics the natural substrate (nicotinamide) and interacts with the enzyme's active site. plos.org

Another key enzyme in NAD+ metabolism in many organisms, though not in the primary human salvage pathway, is nicotinamidase (Pnc1p), which hydrolyzes nicotinamide to nicotinic acid. rcsb.orgwikipedia.org While specific studies on the effect of N-cyclopropyl-nicotinamide on nicotinamidase are limited, the enzyme is known to be inhibited by nicotinamide analogs such as nicotinaldehydes. rcsb.org

Interaction with Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), and ADP-ribosyl Cyclases

NAD+ serves as the sole substrate for several families of signaling enzymes, including sirtuins, Poly(ADP-ribose) polymerases (PARPs), and ADP-ribosyl cyclases (like CD38). nih.govembopress.org These enzymes cleave NAD+ and use its ADP-ribose moiety in post-translational modifications, releasing nicotinamide as a byproduct. nih.gov Consequently, nicotinamide and its analogs can act as inhibitors of these enzymes by mimicking the product or competing with the substrate.

Sirtuins: These NAD+-dependent deacetylases are key regulators of metabolism, stress responses, and aging. wikipedia.orgrsc.org Nicotinamide itself is a well-known pan-sirtuin inhibitor. nih.govnih.gov Research into other small molecules has shown that the presence of a cyclopropyl group can confer inhibitory activity. For example, certain 1,4-dihydropyridine (B1200194) compounds, which are structurally related to the reduced form of nicotinamide, show inhibitory effects on SIRT1 and SIRT2 when a cyclopropyl substituent is present at the N1 position. nih.gov

Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair and genomic stability. mdpi.com Many PARP inhibitors are designed as nicotinamide mimetics that compete with NAD+ for the enzyme's catalytic domain. researchgate.net Structural studies of some clinical PARP inhibitors, such as olaparib, have noted the presence of a terminal cyclopropyl group. researchgate.netnih.gov This cyclopropyl moiety is positioned in or near the nicotinamide-binding pocket of the enzyme, suggesting its role in the inhibitor's interaction and potency. nih.gov

ADP-ribosyl Cyclases: This enzyme family, including the human protein CD38, catalyzes the conversion of NAD+ to cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. rsc.orgmdpi.com The reaction releases nicotinamide. mdpi.com Inhibitors of CD38 often work by mimicking the nicotinamide portion of the NAD+ substrate, occupying the active site. While direct studies of N-cyclopropyl-nicotinamide on ADP-ribosyl cyclases are not prominent in the literature, its structural similarity to nicotinamide suggests a potential for interaction, though this remains to be experimentally verified.

| Enzyme Family | Key Enzyme(s) | Role of Cyclopropyl-Containing Analogs | Mechanism of Interaction | Reference |

|---|---|---|---|---|

| NAD+ Biosynthesis | NAMPT | Inhibitor | Acts as a nicotinamide mimetic, blocking the active site and depleting NAD+ pools. | frontiersin.orgplos.org |

| Sirtuins | SIRT1, SIRT2 | Inhibitor | Cyclopropyl group on a nicotinamide-like scaffold contributes to inhibitory activity. | nih.gov |

| PARPs | PARP1, PARP16 | Inhibitor Component | Terminal cyclopropyl group on some inhibitors interacts with the nicotinamide-binding pocket. | researchgate.netnih.gov |

| ADP-ribosyl Cyclases | CD38 | Potential Interaction (Hypothesized) | Potential to act as a nicotinamide mimetic, but direct evidence is lacking. |

Metabolic Pathways and Biotransformation Research in Vitro and Computational

In Vitro Metabolic Stability Assessments in Hepatic Models (e.g., microsomes, S9 fractions)

The initial assessment of a compound's metabolic fate is often conducted using in vitro systems that replicate the metabolic machinery of the liver, the primary site of drug metabolism. evotec.com The most common models are liver microsomes and S9 fractions, which are subcellular preparations containing drug-metabolizing enzymes. if-pan.krakow.plnih.gov

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. evotec.comsrce.hr Assays with microsomes are primarily used to evaluate a compound's susceptibility to oxidative metabolism. srce.hr The stability of a compound in these assays is a key indicator of its potential in vivo half-life. The introduction of a cyclopropyl (B3062369) group into a molecule is a common medicinal chemistry strategy intended to improve metabolic stability, as the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.comnih.gov

Liver S9 Fractions : The S9 fraction is the supernatant obtained from a liver homogenate after centrifugation at 9,000g. creative-bioarray.comsemanticscholar.org This fraction is more comprehensive than microsomes as it contains both the microsomal enzymes (Phase I) and cytosolic enzymes (many Phase II enzymes like sulfotransferases and glutathione (B108866) transferases). creative-bioarray.comnih.govuni-regensburg.de Therefore, S9 stability assays provide a broader view of metabolic susceptibility, encompassing both Phase I and Phase II conjugation reactions. nih.gov

The metabolic stability of N-cyclopropylnicotinamide would be determined by incubating the compound with either liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP enzymes) and monitoring its disappearance over time. evotec.com The results are typically expressed as the intrinsic clearance (CLint) and in vitro half-life (t½).

Table 1: Representative In Vitro Metabolic Stability Data Categories This table illustrates typical classification benchmarks for metabolic stability assays. The specific values for N-cyclopropylnicotinamide would need to be determined experimentally.

| Stability Classification | In Vitro Half-Life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Hepatic Extraction |

| High | > 60 | < 15 | Low |

| Medium | 15 - 60 | 15 - 80 | Intermediate |

| Low | < 15 | > 80 | High |

Data is representative and used for classification purposes in drug discovery.

Identification and Characterization of Theoretical Metabolites

While specific experimental data on the metabolites of N-cyclopropylnicotinamide is not publicly available, its theoretical metabolites can be predicted based on established biotransformation pathways for its constituent chemical moieties: the nicotinamide (B372718) core and the N-cyclopropyl group. Metabolite identification studies typically employ techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify biotransformation products from in vitro or in vivo samples. nih.gov

Potential metabolic transformations for N-cyclopropylnicotinamide include:

Oxidation of the Pyridine (B92270) Ring : The pyridine ring of the nicotinamide structure can undergo oxidation to form an N-oxide, a common metabolic pathway for nitrogen-containing aromatic heterocycles. nih.gov

Amide Hydrolysis : The amide bond linking the nicotinamide and the cyclopropyl group could be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into nicotinic acid and cyclopropylamine (B47189).

Hydroxylation of the Cyclopropyl Ring : Direct oxidation of the cyclopropyl ring can occur, leading to the formation of a hydroxylated metabolite. This has been observed as a metabolic pathway for other cyclopropyl-containing compounds. nih.gov

N-Dealkylation : Cleavage of the N-cyclopropyl bond, also known as N-decyclopropylation, is a possible metabolic route, analogous to the N-dealkylation seen with other alkylamines. nih.gov This would yield nicotinamide.

Ring Opening of the Cyclopropyl Group : As discussed in the next section, the cyclopropyl ring can undergo oxidative ring opening, potentially leading to the formation of reactive intermediates that can be trapped by nucleophiles like glutathione (GSH). nih.gov

Table 2: Theoretical Metabolites of N-cyclopropylnicotinamide

| Theoretical Metabolite | Biotransformation Pathway | Potential Enzyme Family |

| N-cyclopropylnicotinamide-N-oxide | Pyridine N-oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) |

| Nicotinic acid + Cyclopropylamine | Amide Hydrolysis | Hydrolases (e.g., amidases) |

| Hydroxy-N-cyclopropylnicotinamide | Cyclopropyl Ring Hydroxylation | Cytochrome P450 (CYP) |

| Nicotinamide | N-Dealkylation (N-decyclopropylation) | Cytochrome P450 (CYP) |

| Glutathione Conjugate | Oxidative Ring Opening & GSH Conjugation | Cytochrome P450 (CYP), Glutathione S-transferase (GST) |

Cyclopropyl Group Metabolism: Ring Opening and Degradation Pathways

The cyclopropyl group is a fascinating structural motif in medicinal chemistry. While often used to block metabolism, it can itself be a site of complex biotransformations. hyphadiscovery.com

The metabolism of the cyclopropyl group is not always straightforward. While direct hydroxylation on the ring can occur, a more significant pathway involves bioactivation by CYP enzymes. nih.gov This process can proceed through several mechanisms:

Hydrogen Atom Abstraction (HAT) : A CYP450 enzyme can abstract a hydrogen atom from a C-H bond on the cyclopropyl ring to form a cyclopropyl radical. nih.govku.edu

Single Electron Transfer (SET) : For cyclopropylamines, oxidation can occur via a single electron transfer from the nitrogen atom, forming a radical cation. ku.edu

Following the initial radical formation, the highly strained cyclopropyl ring can undergo rapid ring opening. This rearrangement creates a more stable, linear carbon-centered radical. nih.govbeilstein-journals.org This radical intermediate is reactive and can subsequently react with water to form a hydroxylated, ring-opened metabolite or be trapped by endogenous nucleophiles like glutathione (GSH) to form GSH conjugates. hyphadiscovery.com The formation of such adducts is a key concern as it indicates the generation of potentially reactive metabolites. nih.govresearchgate.net In some cases, particularly with cyclopropylamines, N-dealkylation occurs without ring opening, where the entire cyclopropyl group is cleaved from the parent molecule. nih.govku.edu

In modern drug discovery, computational (in silico) methods are used alongside experimental assays to predict a compound's metabolic fate. nih.govscispace.com These tools help prioritize compounds and guide chemical modifications to improve metabolic properties. Computational approaches can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Methods : These approaches use the structure of the compound itself to predict metabolism. They include:

Expert Systems : Rule-based systems that contain a library of known biotransformations to predict likely metabolites. nih.gov

Machine Learning and Deep Learning : These models are trained on large datasets of known metabolic reactions to predict the most likely sites of metabolism (SOMs) on a new molecule and the types of reactions that may occur. frontiersin.orgoup.com

Quantum Mechanical (QM) Simulations : These methods calculate the electronic properties of a molecule to determine the energetic favorability of a metabolic reaction at different atomic sites. For example, QM can estimate the energy required for a CYP enzyme to abstract a hydrogen atom from various positions on a molecule, thereby predicting the most vulnerable sites. optibrium.com

Structure-Based Methods : These methods utilize the 3D structure of the metabolizing enzyme (e.g., a specific CYP isoform) and dock the compound into its active site. This allows for an assessment of whether the compound can physically access the catalytic center of the enzyme and in what orientation, providing insights into isoform-specific metabolism. nih.gov

For N-cyclopropylnicotinamide, these computational tools could be used to predict the relative likelihood of N-oxidation on the pyridine ring, hydroxylation on the cyclopropyl ring, or amide hydrolysis, guiding subsequent experimental investigation.

Chemical Reactivity and Reaction Mechanism Studies of the Cyclopropyl Moiety in Nicotinamide Derivatives

Intrinsic Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring, a fundamental motif in organic chemistry, possesses unique structural and electronic properties that dictate its reactivity. Its presence in the N-cyclopropylnicotinamide structure introduces a source of high potential energy, making it susceptible to a variety of chemical transformations that are not observed in its acyclic analogues.

Ring Strain and its Influence on Chemical Transformations

The defining characteristic of the cyclopropyl group is its significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from two main factors: angle strain and torsional strain. The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° sp³ tetrahedral angle. wikipedia.orgresearchgate.net This angle strain leads to inefficient orbital overlap, resulting in weaker, "bent" C-C bonds that have a higher p-character than typical alkane bonds. Consequently, the cyclopropyl ring exhibits properties akin to a double bond, including the ability to undergo ring-opening reactions under conditions that would not affect a simple alkyl group. nih.govbeilstein-journals.org

This inherent strain is the thermodynamic driving force for many reactions involving N-cyclopropylnicotinamide derivatives. The release of this strain energy in a chemical transformation provides a powerful energetic incentive for the reaction to proceed. researchgate.net For instance, reactions that involve the cleavage of a C-C bond in the cyclopropyl ring are common, as they lead to more stable, acyclic products. The reactivity can be further enhanced by the presence of substituents on the ring, particularly those that can stabilize an intermediate formed during the ring-opening process, such as donor-acceptor cyclopropanes. beilstein-journals.org

One-Electron Oxidation Mechanisms and Radical Formation

The cyclopropyl group, particularly when attached to an aromatic system like the pyridine (B92270) ring in nicotinamide (B372718), is susceptible to one-electron oxidation. researchgate.net This process involves the removal of a single electron to form a radical cation intermediate. The formation of this radical cation significantly weakens one of the C-C bonds of the cyclopropyl ring, predisposing it to cleavage. researchgate.net The mechanism often begins with a single-electron transfer (SET) from the electron-rich cyclopropane moiety to a suitable oxidant, which can be a chemical reagent or induced photochemically. researchgate.netdigitellinc.com

Upon formation of the radical cation, the positive charge and the unpaired electron are delocalized. Nucleophilic attack on this intermediate can then trigger the ring-opening, leading to a distonic radical cation where the charge and radical centers are separated. This intermediate can then undergo further reactions, such as addition to other molecules or subsequent oxidation or reduction steps. researchgate.net In the context of nicotinamide derivatives, the pyridine N-oxide can participate in single-electron transfer processes to generate radicals, highlighting the electronic interplay within the molecule. digitellinc.com The oxidation of nicotinamide coenzyme dimers is also known to proceed through the formation of an NAD(P)• radical, demonstrating the accessibility of radical pathways for nicotinamide-containing structures. nih.govresearchgate.net

Cycloaddition Reactions Involving Cyclopropyl-Substituted Nicotinamide Precursors

While N-cyclopropylnicotinamide itself is not a typical substrate for cycloaddition, the cyclopropyl group can be a precursor to species that readily participate in such reactions, or the nicotinamide ring can be modified to facilitate them. Donor-acceptor cyclopropanes, which can be synthesized from nicotinamide precursors, are particularly versatile in [3+2] and other cycloaddition reactions. rsc.orguni-regensburg.de In these systems, the cyclopropane acts as a three-carbon synthon. Upon activation with a Lewis acid, the ring opens to form a zwitterionic intermediate that can be trapped by a dipolarophile. uni-regensburg.deresearchgate.net

For example, a cyclopropane ring substituted with an electron-donating group (the donor) and an electron-withdrawing group like a carbonyl (the acceptor, which is part of the nicotinamide structure) can undergo formal [3+2] cycloaddition with various alkenes, alkynes, or heterodienophiles. rsc.orgnih.gov This provides a powerful method for the synthesis of five-membered rings. Research has demonstrated the utility of related cyclopropyl imines and ketones in nickel-catalyzed [3+2] cycloadditions to form substituted cyclopentanes. nih.gov Furthermore, 1,3-dipolar cycloadditions of cyclopropenes with azomethine ylides have been developed for the synthesis of nitrogen-containing heterocyclic systems, a strategy that could be conceptually extended to derivatives of N-cyclopropylnicotinamide to build complex heterocyclic scaffolds. beilstein-journals.orgnih.gov

Cyclopropylcarbinyl Cation Rearrangements and Their Synthetic Implications

The generation of a positive charge on a carbon atom adjacent to a cyclopropyl ring leads to the formation of a cyclopropylcarbinyl cation. This species is highly prone to rearrangement, rapidly equilibrating with cyclobutyl and homoallyl cations. semanticscholar.orgrsc.org This reactivity is a cornerstone of the synthetic utility of cyclopropyl-containing compounds. In the context of N-cyclopropylnicotinamide, protonation or Lewis acid activation of the amide carbonyl could potentially induce such rearrangements, although direct evidence for this specific substrate is limited.

The rearrangement is driven by the desire to relieve ring strain. The cyclopropylcarbinyl cation can undergo ring expansion to a more stable cyclobutyl cation or ring-opening to a homoallylic cation. semanticscholar.orgrsc.org These rearrangements are often extremely fast and can be highly stereospecific. Nature frequently utilizes this type of rearrangement in the biosynthesis of terpenes and steroids, where cyclopropylcarbinyl pyrophosphate intermediates undergo complex cascade reactions. semanticscholar.orgnih.gov For instance, the biosynthesis of squalene (B77637) involves the rearrangement of a cyclopropylcarbinyl cation, a process that can be influenced by the presence of nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). semanticscholar.org The synthetic implications are significant, as these rearrangements provide access to complex molecular architectures from relatively simple starting materials. rsc.orgrsc.org Small molecule catalysts have been developed to control the enantioselectivity of these rearrangements, opening pathways to chiral homoallylic products. nih.govnih.gov

Electrophilic and Nucleophilic Character of N-Cyclopropyl Nicotinamide

The chemical character of N-cyclopropylnicotinamide is distinctly bifunctional, possessing both electrophilic and nucleophilic sites.

Electrophilic Character: The primary electrophilic sites are the carbon atoms of the pyridine ring and the carbonyl carbon of the amide group. The pyridine ring, being an electron-deficient heterocycle, is susceptible to attack by strong nucleophiles, particularly at the C2, C4, and C6 positions. This reactivity is further modulated by substituents on the ring. For example, the synthesis of 2,6-dichloro-N-cyclopropylnicotinamide provides a precursor where the chlorine atoms can be displaced by nucleophiles in palladium-catalyzed cross-coupling or SNAr reactions. researchgate.net The carbonyl carbon of the amide is also an electrophilic center, though less reactive than that of a ketone or aldehyde. It can be attacked by strong nucleophiles under forcing conditions.

The interplay of these characteristics is evident in the synthesis of various derivatives. For example, the preparation of substituted N-cyclopropylnicotinamides often involves the reaction of a nicotinoyl chloride (an electrophile) with cyclopropylamine (B47189) (a nucleophile). mdpi.com

Advanced Computational Studies and Cheminformatics for Nicotinamide, N Cyclopropyl

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding the interactions between a ligand, such as N-cyclopropyl-nicotinamide, and a protein receptor at the atomic level.

Research into derivatives and related structures containing the N-cyclopropyl amide moiety has highlighted its importance in binding to specific enzymes. A notable target is Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, which is a target in oncology. nih.govnih.gov Docking studies have been instrumental in the structure-based design of NAMPT inhibitors. In silico screening of compound libraries followed by crystallographic analysis has identified the cyclopropyl (B3062369) carboxamide motif as a key feature for potent enzyme inhibition. nih.gov

These simulations typically reveal specific molecular interactions that stabilize the enzyme-ligand complex, such as:

Hydrogen Bonds: The amide group of the nicotinamide core can act as both a hydrogen bond donor and acceptor. For instance, docking studies on related inhibitors have shown hydrogen bonding with residues like Aspartate (Asp) in the enzyme's active site. nih.gov

Hydrophobic Interactions: The cyclopropyl group, being a small, rigid, and hydrophobic moiety, can fit into specific hydrophobic pockets within the enzyme's binding site, contributing to affinity and selectivity.

Pi-Interactions: The pyridine (B92270) ring of the nicotinamide scaffold can engage in pi-cation or pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe) in the binding pocket. nih.gov

A study involving molecular dynamics (MD) simulations on related compounds showed that the cyclopropyl group contributed to favorable docking scores compared to other substituents. nih.gov While the core of the molecule maintained a conserved binding mode, the linker and terminal rings showed greater variability. nih.gov

| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction | Finding Related to Cyclopropyl Moiety |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Not specified in detail, but involves key motifs | Cyclopropyl carboxamide identified as a key motif for potency. | Provided a foundation for optimization using structure-based design. nih.gov |

| Dihydrofolate Reductase (PfDHFR) (from related pyrimidines) | Asp54, Cys15, Phe58 | Electrostatic, Hydrogen Bonding, Pi-stacking | Compounds with a 6-position cyclopropyl group gave the best docking scores on average. nih.gov |

| NADPH Oxidase (from related derivatives) | Arg-130 | Hydrogen Bonding | The nicotinamide carbonyl was predicted to form a strong hydrogen bond. vulcanchem.com |

Quantitative Structure-Activity Relationship (QSAR) Analyses (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on N-cyclopropyl-nicotinamide are not widely published, the theoretical principles of QSAR are directly applicable to it and its derivatives for predicting activity and guiding the synthesis of more potent analogues. researchgate.net

A theoretical QSAR study on N-cyclopropyl-nicotinamide derivatives would involve the following steps:

Data Set Assembly: A collection of N-cyclopropyl-nicotinamide analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors (independent variables) to the biological activity (dependent variable). d-nb.info

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

The integration of advanced techniques like deep learning and multidimensional descriptors has significantly enhanced the predictive power of modern QSAR models.

| QSAR Step | Description | Examples of Descriptors/Methods |

| 1. Data Assembly | Compile a series of compounds with known structures and biological activities. | N-cyclopropyl-nicotinamide derivatives with measured NAMPT inhibition (IC50). |

| 2. Descriptor Calculation | Quantify molecular properties numerically. | Topological: Molecular connectivity indices (e.g., Kier's index). researchgate.netPhysicochemical: LogP (hydrophobicity), Molar Refractivity. Electronic: Dipole moment, Partial charges. Steric/3D: Molecular volume, Surface area. |

| 3. Model Generation | Create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Neural Networks. |

| 4. Model Validation | Assess the statistical significance and predictive ability of the model. | Cross-validation (leave-one-out), prediction for an external test set, calculation of R², Q², RMSE. d-nb.info |

Chemoinformatic Analysis of N-Cyclopropyl Nicotinamide Databases and Patent Landscape

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. An analysis of chemical databases and the patent landscape reveals the context in which N-cyclopropyl-nicotinamide is studied and utilized.

The compound, identified by CAS Number 25764-74-3, is listed in numerous public and commercial chemical databases. nih.gov These repositories provide essential information on its structure, synonyms, and computed physicochemical properties.

| Database | Identifier/Type of Information |

| PubChem | CID 213213, lists properties, synonyms, and related patents. nih.gov |

| ChemIDplus | CAS 25764-74-3, regulatory information. nih.gov |

| EPA DSSTox | DTXSID80180435, toxicity data. nih.gov |

| ChEMBL | CHEMBL1116630, bioactivity data for related compounds. ontosight.ai |

| Beilstein | BRN 0473385, literature references. nih.gov |

The patent landscape for N-cyclopropyl-nicotinamide and its derivatives is diverse. An analysis of patents shows its inclusion in various inventions, primarily in the fields of medicine and agriculture.

Enzyme Inhibition: Several patents describe derivatives of N-cyclopropyl-nicotinamide as modulators or inhibitors of enzymes like NAMPT, highlighting their potential in oncology. google.comgoogle.mk

Topical Compositions: A patent has been granted for a topical composition containing N-cyclopropyl-nicotinamide, citing its potential for providing antimicrobial benefits by improving the generation of antimicrobial peptides (AMPs) in the skin. google.com

Fungicides: The N-cyclopropyl-nicotinamide scaffold has been incorporated into molecules designed as fungicidal agents for controlling phytopathogenic fungi. google.com

This chemoinformatic analysis indicates that while the core N-cyclopropyl-nicotinamide structure is a known chemical entity, its utility is primarily realized through derivatization to optimize interactions with specific biological targets.

Prediction of Spectroscopic Signatures using Quantum Chemical Methods

These theoretical calculations can predict various types of spectra, which is invaluable for structure elucidation and for understanding the vibrational and electronic properties of the molecule.

Infrared (IR) and Raman Spectroscopy: Quantum calculations can predict the vibrational frequencies and intensities of a molecule. By optimizing the molecule's geometry and computing the second derivatives of the energy, a theoretical vibrational spectrum can be generated. Comparing this with experimental FT-IR and FT-Raman spectra helps in assigning the observed spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend, ring vibrations). For the parent nicotinamide, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have shown good agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) of a molecule. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts, when scaled and compared to experimental data, are crucial for confirming the chemical structure. Advanced protocols can provide highly accurate predictions for metabolites and other organic molecules in solution. nih.gov

Mass Spectrometry (MS): Recent developments in quantum chemistry allow for the prediction of electron ionization (EI) mass spectra from first principles. This involves simulating the fragmentation of the molecule following ionization to predict the mass-to-charge ratios (m/z) and relative intensities of the resulting fragment ions. escholarship.org

| Spectroscopic Technique | Predicted Parameter | Typical Quantum Method | Application |

| Infrared (IR) / Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of experimental bands to specific bond stretches and bends. nih.govjmcs.org.mx |

| NMR | ¹H and ¹³C Chemical Shifts | GIAO-DFT | Structure verification and elucidation. nih.gov |

| Mass Spectrometry (EI-MS) | Fragment Ion m/z and Intensities | QCEIMS (Quantum Chemistry Electron Ionization Mass Spectra) | Prediction of fragmentation patterns for identification of unknown compounds. escholarship.org |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT (Time-Dependent DFT) | Understanding electronic structure and predicting absorption wavelengths. researchgate.net |

Future Research Trajectories for Nicotinamide, N Cyclopropyl

Elucidation of Undiscovered Biochemical Roles

While the nicotinamide (B372718) scaffold is a well-known component of the essential cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), the specific biological roles of N-cyclopropyl-nicotinamide are not yet fully understood. nih.gov Future research will likely focus on identifying and characterizing its unique interactions within biological systems.

A key area of investigation will be its potential role as a modulator of enzymes involved in NAD+ metabolism and signaling. Nicotinamide N-methyltransferase (NNMT) is a particularly relevant enzyme, as it catalyzes the methylation of nicotinamide. rsc.orgnih.gov Studies are exploring how N-cyclopropyl-nicotinamide and its derivatives might interact with NNMT, potentially influencing metabolic processes linked to conditions like metabolic syndrome. rsc.orgnih.gov Research into the broader class of nicotinamide derivatives suggests potential interactions with a variety of enzymes and receptors, and identifying the specific targets of N-cyclopropyl-nicotinamide is a critical next step. ontosight.aismolecule.com

Furthermore, the impact of the N-cyclopropyl group on the compound's ability to participate in or modulate cellular signaling pathways warrants further investigation. For instance, some nicotinamide derivatives have been shown to influence the generation of antimicrobial peptides (AMPs). google.com Exploring whether N-cyclopropyl-nicotinamide shares this or other signaling functions could reveal novel therapeutic avenues.

Development of Novel Mechanistic Probes

To unravel the precise mechanisms of action of N-cyclopropyl-nicotinamide, the development of specialized molecular tools is essential. These "mechanistic probes" are designed to interact with and report on the compound's biological targets and pathways.

One promising approach is the creation of activity-based protein profiling (ABPP) probes. nih.govmdpi.com These probes could be designed with a reactive group that covalently binds to the active site of target enzymes, allowing for their identification and characterization. mdpi.com The synthesis of probes incorporating a cyclopropane (B1198618) group as a ligation handle for bio-orthogonal chemistry represents a sophisticated strategy for live-cell imaging and target engagement studies. mdpi.com

The design of bisubstrate inhibitors, which mimic the transition state of an enzymatic reaction, is another powerful strategy. For instance, alkynyl bisubstrate inhibitors have been developed for NNMT, where the alkyne linker mimics the geometry of the methyl transfer reaction. nih.gov A similar approach could be applied to develop highly potent and selective probes for potential targets of N-cyclopropyl-nicotinamide. The use of a cyclopropyl (B3062369) group as a mechanistic probe itself is a novel approach to study certain enzymatic reactions. uq.edu.au

Advanced Synthetic Methodologies for Complex Derivatives

The ability to efficiently synthesize a diverse range of N-cyclopropyl-nicotinamide derivatives is crucial for exploring structure-activity relationships and developing optimized compounds. mdpi.comnih.govmdpi.com Future research in this area will likely focus on greener, more efficient, and modular synthetic routes.

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers significant advantages over traditional chemical synthesis, including milder reaction conditions and higher selectivity. nih.govacs.org The use of enzymes like lipases in continuous-flow microreactors has already shown promise for the synthesis of nicotinamide derivatives, offering a green and efficient strategy. nih.gov Exploring enzymatic approaches for the synthesis of N-cyclopropyl-nicotinamide and its analogues is a key future direction. nih.gov

Furthermore, the development of modular synthetic strategies will enable the rapid generation of libraries of related compounds. acs.org This involves creating synthetic pathways where different building blocks can be easily interchanged to produce a wide array of derivatives with varied substituents on the nicotinamide and cyclopropyl rings. mdpi.comevitachem.com Such approaches are invaluable for systematic investigations into how structural modifications affect biological activity. mdpi.comevitachem.com

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly central to modern drug discovery and chemical biology. escholarship.orgnih.govnih.govresearchgate.net For N-cyclopropyl-nicotinamide, this integrated approach holds immense potential for accelerating research.